molecular formula C7H11BrN2O B13925983 2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL

2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL

Cat. No.: B13925983
M. Wt: 219.08 g/mol
InChI Key: IFXDAYJJLCPMMS-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methyl group attached to the imidazole ring, along with a propanol group. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL typically involves the bromination of 1-methylimidazole followed by the introduction of the propanol group. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylimidazole. This intermediate is then reacted with an appropriate propanol derivative under controlled conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives.

    Oxidation Reactions: Products include aldehydes or ketones derived from the propanol group.

    Reduction Reactions: Products include dihydroimidazole derivatives.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propanol group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylimidazole: Lacks the propanol group, making it less versatile in certain applications.

    1-Methylimidazole: Lacks both the bromine atom and the propanol group, resulting in different chemical and biological properties.

    2-(1-Methyl-1H-imidazol-2-YL)propan-2-OL:

Uniqueness

2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL is unique due to the presence of both the bromine atom and the propanol group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

2-(4-bromo-1-methylimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C7H11BrN2O/c1-7(2,11)6-9-5(8)4-10(6)3/h4,11H,1-3H3

InChI Key

IFXDAYJJLCPMMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CN1C)Br)O

Origin of Product

United States

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